molecular formula C18H12N4O2S B2619689 (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 1322250-06-5

(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2619689
CAS No.: 1322250-06-5
M. Wt: 348.38
InChI Key: CPHVYQZVVQUGFS-KAMYIIQDSA-N
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Description

(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is an organic compound that features a complex structure with a nitrophenyl group, a phenylthiazolyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with 4-phenylthiazole-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the desired acrylonitrile derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acrylonitrile moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the acrylonitrile group under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acrylonitrile derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and thiazolyl groups can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways. The acrylonitrile moiety can undergo nucleophilic addition reactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-((2-nitrophenyl)amino)-2-(4-methylthiazol-2-yl)acrylonitrile
  • (Z)-3-((2-nitrophenyl)amino)-2-(4-ethylthiazol-2-yl)acrylonitrile
  • (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)propionitrile

Uniqueness

(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is unique due to the presence of both the nitrophenyl and phenylthiazolyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming stable complexes with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-3-(2-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c19-10-14(11-20-15-8-4-5-9-17(15)22(23)24)18-21-16(12-25-18)13-6-2-1-3-7-13/h1-9,11-12,20H/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHVYQZVVQUGFS-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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